

A Comprehensive Technical Guide to 2-Aminomalonamide

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Compound of Interest

Compound Name: 2-Aminopropanediamide

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Abstract

This technical guide provides a detailed overview of 2-aminomalonamide, a key pharmaceutical intermediate. It covers its chemical identity, including its CAS number and synonyms, and presents its physicochemical properties in a clear, tabular format. Detailed experimental protocols for its synthesis are provided, offering researchers reproducible methods. While direct biological activity and specific signaling pathways for 2-aminomalonamide are not extensively documented in current literature, this guide discusses its crucial role as a precursor in the synthesis of bioactive molecules, particularly imidazole derivatives. The document includes a workflow diagram for a common synthesis route to aid in laboratory application.

Chemical Identity and Properties

2-Aminomalonamide is a propanediamide derivative with a central amino group. Its unique structure makes it a valuable building block in organic synthesis.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 62009-47-6 to 2-aminomalonamide.^[1] Researchers and suppliers may also refer to it by several synonyms, as detailed in Table 1.

Table 1: Synonyms for 2-Aminomalonamide

Synonym	Reference(s)
Aminomalonamide	[2]
2-Aminopropanediamide	[3]
AMinoMalonaMid	[2]
2-amino-malonic acid diamide	[2]
Propanediamide, 2-amino-	[2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-aminomalonamide is presented in Table 2, providing essential data for experimental design and execution.

Table 2: Physicochemical Properties of 2-Aminomalonamide

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₇ N ₃ O ₂	[1]
Molecular Weight	117.11 g/mol	[1]
Appearance	Orange to brown solid powder	[4]
Melting Point	180-185 °C	[5]
Boiling Point (est.)	410.1 ± 40.0 °C at 760 mmHg	[5]
Density (est.)	1.399 ± 0.06 g/cm ³	[4][6]
Solubility	Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Water	
Storage Temperature	2-8°C, in a dark place under an inert atmosphere	[4][6]

Experimental Protocols: Synthesis of 2-Aminomalonamide

2-Aminomalonamide is primarily used as a pharmaceutical intermediate.^{[4][6]} Several methods for its synthesis have been documented, with two prominent examples detailed below.

Synthesis from Diethyl 2-Aminomalonate

This method involves the ammonolysis of diethyl 2-aminomalonate.

Experimental Protocol:

- Dissolve 15 g of diethyl 2-aminomalonate in 30 mL of methanol at room temperature.
- To this solution, add 200 mL of aqueous ammonia dropwise.
- Heat the reaction mixture to 45 °C and stir for 8 hours.
- After the reaction is complete, cool the solution to 5 °C and continue stirring for 1 hour.
- The resulting solid precipitate is collected by filtration.
- The final product is an off-white solid of 2-aminomalonamide.^[7]

Note: A similar yield can be obtained by using a saturated solution of ammonia gas in methanol instead of aqueous ammonia.^[7]

Synthesis from a 2-Chloromalonate Precursor

This patented method describes the synthesis of 2-aminomalonamide from a 2-chloromalonate precursor and ammonium carbonate.

Experimental Protocol:

- Mix the 2-chloromalonate precursor with water.
- Add ammonium carbonate to the mixture.
- Heat the reaction to a temperature between 50-60 °C for 6-8 hours.

- Following the initial reaction, further heat the mixture to a temperature below 70 °C to decompose any unreacted ammonium carbonate.
- Concentrate the reaction solution.
- Cool the concentrated solution to induce crystallization.
- Collect the crystals by filtration and dry to obtain 2-aminomalonamide.[8]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 2-aminomalonamide from a 2-chloromalonate precursor.

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